Acryloxytriphenyltin
Overview
Description
. This compound belongs to the family of organotin compounds and is characterized by its off-white crystalline appearance and acrid odor. It is insoluble in water and has a molecular weight of 421.06.
Preparation Methods
Synthetic Routes and Reaction Conditions: Acryloxytriphenyltin can be synthesized through the reaction of triphenyltin chloride with acrylic acid. The reaction typically involves heating the reactants in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the this compound compound.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions under controlled conditions to ensure the purity and yield of the compound. The process may include purification steps to remove any impurities and by-products formed during the synthesis.
Chemical Reactions Analysis
Types of Reactions: Acryloxytriphenyltin undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.
Substitution: Substitution reactions can be carried out using nucleophiles such as alcohols or amines under appropriate reaction conditions.
Major Products Formed: The major products formed from these reactions include various organotin compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
Acryloxytriphenyltin has several scientific research applications across different fields:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound has been studied for its potential biological activity, including its effects on microbial growth and enzyme inhibition.
Medicine: Research has explored the use of this compound in the development of antifungal and antibacterial agents.
Industry: It is utilized in the production of coatings, adhesives, and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism by which acryloxytriphenyltin exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, leading to the inhibition or activation of biological processes. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Acryloxytriphenyltin is compared with other similar organotin compounds, such as triphenyltin chloride and triphenyltin oxide. These compounds share similar chemical structures but differ in their reactivity and applications. This compound is unique in its ability to undergo specific reactions and its use in various scientific and industrial applications.
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Properties
IUPAC Name |
triphenylstannyl prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C6H5.C3H4O2.Sn/c3*1-2-4-6-5-3-1;1-2-3(4)5;/h3*1-5H;2H,1H2,(H,4,5);/q;;;;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBOZYQUPHVWBCE-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)O[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O2Sn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20725127 | |
Record name | (Acryloyloxy)(triphenyl)stannane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20725127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24929-38-2 | |
Record name | (Acryloyloxy)(triphenyl)stannane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20725127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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